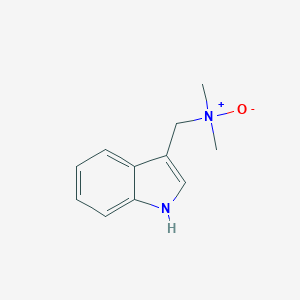

Gramine, N-oxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24939. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-indol-3-yl)-N,N-dimethylmethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-13(2,14)8-9-7-12-11-6-4-3-5-10(9)11/h3-7,12H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUNMFJGWZLOFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CC1=CNC2=CC=CC=C21)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50938086 | |

| Record name | (1H-Indol-3-yl)-N,N-dimethylmethanamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17206-03-0 | |

| Record name | GRAMINE, N-OXIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1H-Indol-3-yl)-N,N-dimethylmethanamine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Gramine N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gramine N-oxide, the N-oxidized derivative of the indole alkaloid gramine, is a compound of increasing interest in medicinal chemistry and drug development. While gramine itself has been the subject of numerous studies for its diverse biological activities, the physicochemical properties of its N-oxide derivative are less well-documented. This technical guide provides a comprehensive overview of the available data on the physicochemical properties of Gramine N-oxide, detailed experimental protocols for their determination, and an exploration of its potential biological relevance.

Physicochemical Properties

A thorough review of available literature and databases provides the following physicochemical data for Gramine N-oxide. It is important to note that while some experimental data for the parent compound, gramine, is available for comparison, many of the properties of Gramine N-oxide are currently based on computational models.

Table 1: Physicochemical Properties of Gramine N-oxide and Gramine

| Property | Gramine N-oxide | Gramine |

| Molecular Formula | C₁₁H₁₄N₂O | C₁₁H₁₄N₂ |

| Molecular Weight | 190.24 g/mol [1] | 174.24 g/mol |

| Melting Point | Data not available | 132-134 °C or 138-139 °C[2][3][4] |

| Boiling Point | Data not available | Data not available |

| Calculated LogP (XLogP3) | 1.2[1] | 1.8 |

| Solubility | Data not available | Practically insoluble in water; Soluble in ethanol, diethyl ether, and chloroform.[4] |

| pKa | Data not available | Data not available |

| Appearance | Data not available | Colorless needles[4] |

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of the physicochemical properties of Gramine N-oxide. Below are methodologies adapted from standard laboratory practices for the synthesis, purification, and characterization of N-oxides.

Synthesis and Purification of Gramine N-oxide

Principle: The synthesis of Gramine N-oxide involves the oxidation of the tertiary amine group of gramine. Common oxidizing agents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or urea-hydrogen peroxide adducts.[5] The choice of oxidant and reaction conditions can influence the yield and purity of the product.

Experimental Protocol:

-

Materials: Gramine, hydrogen peroxide (30% solution), methanol, acetone, sodium thiosulfate, anhydrous magnesium sulfate, silica gel for column chromatography.

-

Procedure:

-

Dissolve gramine in methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric excess of hydrogen peroxide (30% solution) dropwise to the stirred solution.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium thiosulfate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as chloroform or ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Gramine N-oxide.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel, using a gradient of methanol in chloroform as the eluent.

-

Alternatively, recrystallization from a suitable solvent system (e.g., acetone/hexane) can be employed to obtain pure Gramine N-oxide.

-

Characterization of Gramine N-oxide

Principle: A combination of spectroscopic techniques is used to confirm the identity and purity of the synthesized Gramine N-oxide.

Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The N-oxidation of the dimethylamino group is expected to cause a downfield shift of the signals corresponding to the methyl protons and the methylene protons adjacent to the nitrogen atom compared to the parent gramine molecule.[6][7]

-

-

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the solid sample (e.g., using a KBr pellet or ATR). A characteristic strong absorption band for the N-O stretching vibration is typically observed in the range of 950-970 cm⁻¹ for tertiary amine N-oxides.[6]

-

-

Mass Spectrometry (MS):

-

Determine the molecular weight and fragmentation pattern using a suitable ionization technique (e.g., ESI, CI). The molecular ion peak should correspond to the calculated molecular weight of Gramine N-oxide.

-

Determination of Physicochemical Properties

-

Melting Point:

-

The melting point can be determined using a standard melting point apparatus. A sharp melting point range is indicative of a pure compound.[8]

-

-

Solubility:

-

The solubility in various solvents (e.g., water, ethanol, DMSO) can be determined by adding increasing amounts of the solute to a known volume of the solvent at a constant temperature until saturation is reached.

-

-

pKa Determination:

-

The pKa of the conjugate acid of Gramine N-oxide can be determined by potentiometric titration or UV-Vis spectrophotometry.[9][10][11]

-

Potentiometric Titration: Dissolve a known amount of Gramine N-oxide in a suitable solvent (e.g., water or a water/co-solvent mixture) and titrate with a standardized solution of a strong acid (e.g., HCl). The pKa can be determined from the midpoint of the titration curve.

-

UV-Vis Spectrophotometry: Measure the UV-Vis absorbance of Gramine N-oxide solutions at various pH values. The pKa can be calculated from the changes in absorbance at a wavelength where the protonated and deprotonated forms have different molar absorptivities.

-

-

Potential Biological Signaling and Experimental Workflow

While direct evidence for signaling pathways specifically modulated by Gramine N-oxide is limited, studies on the parent compound, gramine, have shown that it can induce the production of reactive oxygen species (ROS) and nitric oxide (NO).[12] This suggests a potential for Gramine N-oxide to be involved in similar pathways, either directly or through its in vivo reduction back to gramine. The following diagram illustrates a hypothetical experimental workflow to investigate the cytotoxic effects of Gramine N-oxide on cancer cells, a common area of study for novel bioactive compounds.

Caption: Experimental workflow to assess the cytotoxicity of Gramine N-oxide.

Conclusion

Gramine N-oxide presents an intriguing scaffold for further investigation in drug discovery. This guide consolidates the currently available physicochemical data and provides a framework of experimental protocols for its comprehensive characterization. The elucidation of its complete physicochemical profile and the exploration of its biological activities, particularly in comparison to its parent compound, gramine, will be crucial in unlocking its full therapeutic potential. Further research is warranted to obtain experimental data for properties that are currently only available through computational models and to explore its specific interactions with biological systems.

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. Gramine | C11H14N2 | CID 6890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of N-Oxide | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ias.ac.in [ias.ac.in]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. archives.ijper.org [archives.ijper.org]

Synthesis of Gramine N-oxide from Gramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the synthesis of Gramine N-oxide from its precursor, Gramine. While Gramine N-oxide is utilized as a reagent in various synthetic pathways, a specific, detailed experimental protocol for its direct synthesis from Gramine is not extensively documented in publicly available literature. Therefore, this document outlines a robust, inferred experimental protocol based on established chemical principles for the N-oxidation of tertiary amines. The presented methodologies, data, and workflows are designed to serve as a comprehensive resource for researchers in organic synthesis and drug development.

Introduction

Gramine, an indole alkaloid, serves as a versatile starting material in the synthesis of various biologically active compounds. Its oxidation to Gramine N-oxide introduces a valuable functional group that can be further manipulated in synthetic schemes. The N-oxide moiety can alter the electronic properties and steric profile of the molecule, offering new avenues for derivatization and the development of novel chemical entities. This guide focuses on the chemical transformation of Gramine to Gramine N-oxide, providing a putative experimental protocol, data summary, and visual representations of the process.

Proposed Synthesis of Gramine N-oxide

The conversion of Gramine to Gramine N-oxide is an oxidation reaction targeting the tertiary amine. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA), which is known for its ability to selectively oxidize amines to their corresponding N-oxides under mild conditions.[1]

Reaction Scheme

The overall reaction is as follows:

Experimental Protocol

This section details a plausible experimental procedure for the synthesis of Gramine N-oxide from Gramine using m-CPBA as the oxidizing agent.

Materials:

-

Gramine (C11H14N2, MW: 174.24 g/mol )[2]

-

meta-Chloroperoxybenzoic acid (m-CPBA, C7H5ClO3, MW: 172.57 g/mol )

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Methanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Gramine (1.0 eq) in dichloromethane (DCM) at room temperature.

-

Addition of Oxidizing Agent: To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise over 15 minutes. The reaction is mildly exothermic. Maintain the reaction temperature at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Methanol, 9:1). The disappearance of the Gramine spot and the appearance of a more polar spot (Gramine N-oxide) will indicate the reaction's completion. The expected reaction time is 2-4 hours.

-

Workup:

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the meta-chlorobenzoic acid byproduct.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in methanol as the eluent.

-

-

Characterization: The final product, Gramine N-oxide (C11H14N2O, MW: 190.24 g/mol )[3], should be characterized by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis of Gramine N-oxide.

| Parameter | Value | Reference/Note |

| Reactants | ||

| Gramine | 1.0 eq | Starting Material |

| meta-Chloroperoxybenzoic acid | 1.1 eq | Oxidizing Agent |

| Solvent | Dichloromethane (DCM) | |

| Reaction Temperature | Room Temperature | |

| Reaction Time | 2-4 hours (Monitored by TLC) | |

| Product | ||

| Gramine N-oxide | C11H14N2O | [3] |

| Molecular Weight | 190.24 g/mol | [3] |

| Theoretical Yield | Based on 1:1 stoichiometry | |

| Purification Method | Flash Column Chromatography |

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of Gramine N-oxide.

Caption: Experimental workflow for the synthesis of Gramine N-oxide.

Signaling Pathway (Chemical Transformation)

This diagram illustrates the chemical transformation of Gramine to Gramine N-oxide.

Caption: Chemical transformation of Gramine to Gramine N-oxide.

References

The Alkaloid Gramine in Plants: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

October 31, 2025

Executive Summary

Gramine is a naturally occurring indole alkaloid found in a variety of plant species, where it plays a significant role in chemical defense against herbivores and pathogens. This technical guide provides a comprehensive overview of the current scientific understanding of gramine, with a particular focus on its natural occurrence, biosynthesis, and methods for its analysis. Quantitative data on gramine concentrations in various plant tissues are presented, along with detailed experimental protocols for its extraction and quantification. This document also clarifies the status of gramine N-oxide, a related compound, as a synthetic derivative not known to occur naturally in plants. The information compiled herein is intended to serve as a valuable resource for researchers in the fields of plant science, natural product chemistry, and drug development.

Introduction

Gramine (N,N-dimethyl-3-aminomethylindole) is an indole alkaloid that has been identified in several plant families, most notably in the grasses (Poaceae).[1] Its presence in economically important crops such as barley has prompted extensive research into its biosynthesis, physiological roles, and potential applications. Gramine is recognized for its toxicity to a range of organisms, which underpins its function as a defensive chemical in plants.[1] This guide synthesizes the current knowledge on gramine, providing a technical resource for its study and potential exploitation.

Natural Occurrence of Gramine

Gramine has been isolated from a diverse range of plant species. Its distribution is not uniform across the plant kingdom, with significant concentrations found in specific families and genera.

Plant Species Containing Gramine

Gramine has been identified in various plant species, including but not limited to:

-

Grasses (Poaceae): This family is the most well-documented source of gramine.

-

Hordeum vulgare (Barley): Many cultivars of barley accumulate gramine, particularly in the leaves.[2][3]

-

Arundo donax (Giant Reed): This was one of the first plants from which gramine was isolated.[3]

-

Phalaris species (Canary grasses): Several species within this genus are known to contain gramine.[1]

-

-

Maple (Aceraceae):

-

Acer saccharinum (Silver Maple): Gramine has been detected in the leaves of this tree.[1]

-

-

Legumes (Fabaceae):

-

Lupinus hartwegii (Hartweg's Lupine): Gramine has been extracted from the seeds of this plant.[3]

-

Quantitative Data on Gramine Content

The concentration of gramine in plants can vary significantly depending on the species, cultivar, age of the plant, and environmental conditions. High-temperature stress, for instance, has been shown to induce massive accumulation of gramine in the leaves of certain barley cultivars.[2]

| Plant Species | Cultivar/Variety | Plant Part | Gramine Concentration | Conditions | Reference |

| Hordeum vulgare | Arimar | First leaf | ~6 mg/g dry weight | Optimal temperature (21°C/16°C) | [2] |

| Hordeum vulgare | Arimar & CI 12020 | Whole shoot | 3-8 mg/g dry weight | High temperature (≥30°C/25°C) | [2] |

| Hordeum vulgare | 34 cultivars | Not specified | 0 to 48 mmol/kg | Not specified | [3] |

| Acer saccharinum | Not applicable | Dried leaves | 1.1 g from 3.75 kg | Not specified | [3] |

| Lupinus hartwegii | Not applicable | Seeds (6 weeks old) | 85 mg from 640 g | Grown in vermiculite | [3] |

| Arundo donax L. | Not applicable | Not specified | 1% extraction rate | Ultrasonic extraction | [3] |

Biosynthesis of Gramine

The biosynthetic pathway of gramine has been a subject of intense research, with the complete pathway in barley now elucidated.[4][5] Gramine is derived from the amino acid tryptophan.[6]

The Gramine Biosynthetic Pathway

The biosynthesis of gramine from tryptophan involves a series of enzymatic steps. A key and unusual step is the shortening of the tryptophan side chain. The pathway can be summarized as follows:

-

Conversion of Tryptophan to 3-aminomethylindole (AMI): This step is catalyzed by a cytochrome P450 monooxygenase named AMI synthase (AMIS).[6][7][8] This reaction involves a cryptic oxidative rearrangement.[6][7][8]

-

N-methylation of AMI to N-methyl-3-aminomethylindole (MAMI): This is the first methylation step.

-

N-methylation of MAMI to Gramine: The second methylation step completes the synthesis of gramine.

The two sequential N-methylation steps are catalyzed by N-methyltransferase (NMT) enzymes.[8]

Visualization of the Gramine Biosynthetic Pathway

Caption: Biosynthetic pathway of gramine from tryptophan.

Experimental Protocols

The analysis of gramine in plant tissues requires robust and sensitive analytical methods. Below are outlines of key experimental protocols.

Extraction of Gramine from Plant Material

A general procedure for the extraction of gramine and its precursors from plant tissues is as follows:

-

Sample Preparation: Harvest fresh plant material (e.g., leaves, seeds) and immediately freeze in liquid nitrogen to quench metabolic activity. The frozen tissue is then ground to a fine powder using a mortar and pestle.[9]

-

Solvent Extraction: The powdered tissue is extracted with a suitable solvent. Methanol is commonly used.[9] An extraction ratio of 10 volumes of solvent to the fresh weight of the tissue (v/w) is typical.[9]

-

Sonication/Agitation: To enhance extraction efficiency, the sample can be subjected to ultrasonication. For example, an ultrasonic power of 600 W for 50 minutes at 50°C has been used for extraction from Arundo donax.[10]

-

Centrifugation and Filtration: The extract is clarified by centrifugation to pellet solid debris. The supernatant is then filtered, typically through a 0.22 µm filter, to remove any remaining particulate matter before analysis.

Quantification of Gramine by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of gramine.

-

Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.

-

Column: A C18 reversed-phase column is commonly employed. For instance, an HSS T3 column has been successfully used.[8]

-

Mobile Phase: A gradient of slightly acidified water and acetonitrile is a typical mobile phase.[8]

-

Detection: Gramine can be detected by its UV absorbance. For higher sensitivity and selectivity, fluorescence detection can be used.

-

Quantification: Quantification is achieved by creating a calibration curve using authentic gramine standards of known concentrations. Calibration plots for gramine have shown linearity over a range of 0.09–100 pmol/µL.[8]

The Status of Gramine N-oxide

A thorough review of the scientific literature indicates that gramine N-oxide is not a known naturally occurring compound in plants . While gramine is a well-established natural product, gramine N-oxide is described in the chemical literature as a synthetic derivative of gramine.[3] It is used as a reactant in the chemical synthesis of other gramine derivatives.[3] Therefore, any research into gramine N-oxide should be approached from the perspective of synthetic chemistry rather than natural product chemistry.

Conclusion

Gramine is a significant indole alkaloid with a well-defined role in plant defense and a now fully elucidated biosynthetic pathway. Its presence in various plant species, particularly in staple crops like barley, makes it a subject of ongoing interest for crop improvement and natural product research. The methodologies for its extraction and analysis are well-established, providing a solid foundation for further investigation. It is crucial for researchers to note the distinction between the naturally occurring gramine and its synthetic derivative, gramine N-oxide, to ensure the accurate direction of future studies. This guide provides a foundational resource for professionals engaged in the study of this important plant metabolite.

References

- 1. Gramine - Wikipedia [en.wikipedia.org]

- 2. Gramine Accumulation in Leaves of Barley Grown under High-Temperature Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciencedaily.com [sciencedaily.com]

- 5. Formation of the Toxic Alkaloid Gramine in Barley Decoded: Publication in "Science" – Faculty of Natural Sciences – Leibniz University Hannover [naturwissenschaften.uni-hannover.de]

- 6. Biosynthesis of the allelopathic alkaloid gramine in barley by a cryptic oxidative rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discover.library.noaa.gov [discover.library.noaa.gov]

- 8. researchgate.net [researchgate.net]

- 9. Detection of a novel intramolecular rearrangement during gramine biosynthesis in barley using stable isotope-labeled tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Gramine N-oxide: An In-depth Technical Guide on its Potential as a Metabolite of Gramine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gramine, an indole alkaloid found in various plant species, has garnered significant interest for its diverse biological activities. As with many xenobiotics, understanding its metabolic fate within biological systems is crucial for evaluating its safety profile and therapeutic potential. This technical guide explores the evidence supporting gramine N-oxide as a potential metabolite of gramine, providing a comprehensive overview of the metabolic pathways, experimental protocols for its identification and quantification, and the signaling pathways influenced by the parent compound. While direct quantitative data on the conversion of gramine to gramine N-oxide is limited in publicly available literature, this guide synthesizes existing knowledge to provide a foundational understanding for researchers in this field.

Metabolic Pathway of Gramine

The metabolism of gramine, a tertiary amine, is anticipated to proceed through phase I oxidation reactions, primarily catalyzed by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzyme systems. A key potential metabolic transformation is the N-oxidation of the dimethylamino group to form gramine N-oxide.

One study investigating the metabolic activation of gramine in rat liver microsomes identified an oxidative metabolite, designated as M1. While the definitive structure of M1 was not explicitly stated as gramine N-oxide, the involvement of CYP3A in its formation strongly suggests that N-oxidation is a plausible metabolic route.[1] N-oxidation is a common metabolic pathway for compounds containing tertiary amine moieties.[2][3]

Key Enzymes in Gramine Metabolism

-

Cytochrome P450 (CYP) Enzymes: The CYP superfamily, particularly the CYP3A subfamily, is implicated in the oxidative metabolism of a wide array of xenobiotics.[4] Research suggests that CYP3A is the primary enzyme responsible for the metabolic activation of gramine.[1]

-

Flavin-Containing Monooxygenases (FMOs): FMOs are another class of enzymes known to catalyze the N-oxidation of various nucleophilic nitrogen-containing compounds.[5][6] While direct evidence for FMO-mediated metabolism of gramine is not yet established, their known substrate specificity makes them a candidate for further investigation.[7][8]

Quantitative Data

As of the latest literature review, specific quantitative data detailing the in vitro or in vivo conversion rates, kinetic parameters (e.g., Km, Vmax), or percentage of gramine metabolized to gramine N-oxide are not available. The following table summarizes the types of quantitative data that would be essential for a comprehensive understanding of this metabolic pathway and should be the focus of future research.

| Parameter | Description | Species/System | Reference |

| Formation Rate of Gramine N-oxide | The rate at which gramine N-oxide is produced from gramine. | Rat Liver Microsomes | Data Not Available |

| Km (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vmax. | Recombinant Human CYP3A4 | Data Not Available |

| Vmax (Maximum Reaction Velocity) | The maximum rate of the enzymatic reaction. | Recombinant Human CYP3A4 | Data Not Available |

| Intrinsic Clearance (CLint) | Vmax / Km; a measure of the enzyme's catalytic efficiency. | Human Liver Microsomes | Data Not Available |

| Plasma Concentration of Gramine N-oxide | The concentration of the metabolite in plasma after gramine administration. | In vivo (Rat) | Data Not Available |

| Urinary Excretion of Gramine N-oxide | The percentage of the administered gramine dose excreted as gramine N-oxide in urine. | In vivo (Rat) | Data Not Available |

Experimental Protocols

Synthesis of Gramine N-oxide Standard

A prerequisite for quantitative metabolic studies is the availability of a pure analytical standard. Gramine N-oxide can be synthesized from gramine. A review of chemical literature indicates that gramine N-oxide has been used as a starting material for the synthesis of other gramine derivatives, implying its successful synthesis and characterization.[9][10] A general procedure for the N-oxidation of tertiary amines involves the use of oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).[11][12]

General Synthetic Protocol:

-

Dissolve gramine in a suitable organic solvent (e.g., dichloromethane or methanol).

-

Add an oxidizing agent (e.g., mCPBA or H2O2) dropwise to the solution at a controlled temperature (typically 0 °C to room temperature).

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench any excess oxidizing agent.

-

Purify the resulting gramine N-oxide using column chromatography or recrystallization.

-

Confirm the structure and purity of the synthesized gramine N-oxide using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

In Vitro Metabolism of Gramine in Rat Liver Microsomes

This protocol outlines a typical experiment to investigate the formation of gramine N-oxide from gramine using rat liver microsomes.

Materials:

-

Rat liver microsomes

-

Gramine

-

Gramine N-oxide standard

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine phosphate buffer, the NADPH regenerating system, and rat liver microsomes.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add gramine (dissolved in a minimal amount of a suitable solvent like DMSO, with the final solvent concentration typically ≤1%) to the pre-incubated mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the mixture to precipitate proteins. Transfer the supernatant to a clean tube for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant for the presence and quantity of gramine and gramine N-oxide using a validated LC-MS/MS method.

LC-MS/MS Method for Quantification of Gramine and Gramine N-oxide

A sensitive and specific LC-MS/MS method is essential for the simultaneous quantification of the parent drug and its metabolite.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Triple quadrupole mass spectrometer.

Typical LC Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium formate) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).[13]

-

Flow Rate: Dependent on the column dimensions.

-

Injection Volume: Typically 1-10 µL.

Typical MS/MS Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for amine-containing compounds.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for gramine and gramine N-oxide need to be determined by infusing the pure standards into the mass spectrometer. For N-oxides, a characteristic neutral loss of oxygen ([M+H-16]+) can sometimes be observed.

Signaling Pathways and Experimental Workflows

Gramine has been reported to influence several cellular signaling pathways, which is critical for understanding its pharmacological and toxicological effects.

Signaling Pathways Influenced by Gramine

-

NF-κB Signaling Pathway: Gramine has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB signaling pathway in microglia.[1][9] This inhibition leads to a reduction in the production of pro-inflammatory mediators.[9]

-

EGFR/PI3K/Akt/mTOR/IKK Pathway: This pathway, which is upstream of NF-κB, is also reported to be modulated by gramine.[9]

-

JAK/STAT3 Signaling Pathway: Gramine has been shown to intervene in the JAK/STAT3 signaling pathway, which is also involved in inflammatory responses.[9]

-

Serotonin Receptors: Gramine acts as an antagonist at 5-HT2A receptors, which can lead to vasodilation.[9]

Diagrams

Caption: Proposed metabolic pathway of gramine to gramine N-oxide.

Caption: Experimental workflow for studying gramine N-oxide formation.

Caption: Signaling pathways modulated by gramine.

Conclusion

The available evidence strongly suggests that gramine N-oxide is a potential and likely metabolite of gramine, formed primarily through the action of CYP enzymes, with a possible contribution from FMOs. However, a significant knowledge gap exists regarding the quantitative aspects of this metabolic conversion. Future research should focus on obtaining definitive structural confirmation of the oxidative metabolites of gramine and quantifying the kinetics of gramine N-oxide formation in various in vitro and in vivo systems. A thorough understanding of its metabolism, in conjunction with its effects on key cellular signaling pathways, is essential for the continued development and safety assessment of gramine and its derivatives for therapeutic or other applications. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for pursuing these research objectives.

References

- 1. Gramine promotes functional recovery after spinal cord injury via ameliorating microglia activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. Effects of gramine on energy metabolism of rat and bovine mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-oxidation of drugs associated with idiosyncratic drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. graphviz.org [graphviz.org]

- 8. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 10. 1. Getting started with Escher visualizations — Escher 1.8.2 documentation [escher.readthedocs.io]

- 11. [PDF] Recent Developments of Gramine: Chemistry and Biological Activity | Semantic Scholar [semanticscholar.org]

- 12. KEGG PATHWAY Database [genome.jp]

- 13. Exploring Acute and Sub-Acute Toxicity of Gramine Bioactive Molecule in Wistar Rats. – Biosciences Biotechnology Research Asia [biotech-asia.org]

An In-depth Technical Guide to the Crystal Structure of the Gramine N-oxide Hydrogen Peroxide Complex

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, the specific crystal structure of the Gramine N-oxide hydrogen peroxide complex has not been experimentally determined and reported in publicly accessible crystallographic databases. This guide, therefore, provides a comprehensive overview based on the known synthesis of Gramine N-oxide and the crystallographic analysis of analogous amine N-oxide hydrogen peroxide complexes. The presented data and structural discussions are based on established principles of chemical synthesis and crystallography to infer the expected characteristics of the title complex.

Introduction

Gramine, an indole alkaloid, and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The N-oxidation of gramine to Gramine N-oxide introduces a highly polar N+-O- functional group, which can alter the molecule's physicochemical properties, such as solubility and its ability to form intermolecular interactions. The formation of a stable complex with hydrogen peroxide is facilitated by the strong hydrogen bond accepting character of the N-oxide oxygen.[2]

Understanding the three-dimensional structure of the Gramine N-oxide hydrogen peroxide complex is crucial for elucidating its stability, reactivity, and potential applications in areas such as controlled release of hydrogen peroxide or as a building block in supramolecular chemistry. This guide details the synthesis of Gramine N-oxide and provides a projected analysis of the crystal structure of its hydrogen peroxide complex based on analogous compounds.

Experimental Protocols

Synthesis of Gramine

Gramine can be synthesized via the Mannich reaction, a classic method in organic chemistry.[3]

Materials:

-

Indole

-

Dimethylamine (40% aqueous solution)

-

Formaldehyde (35% aqueous solution)

-

Glacial acetic acid

-

Acetone

-

30% Sodium hydroxide solution

-

Crushed ice

-

Distilled water

Procedure:

-

In a suitable flask, dissolve 8.6 mmol of indole in 20 mL of glacial acetic acid.

-

To this solution, add 3.0 mL of a 40% aqueous solution of dimethylamine. The mixture will warm up.

-

Cool the mixture to 30°C and then add 2 mL of a 35% aqueous solution of formaldehyde with continuous stirring.

-

Allow the reaction mixture to stand for 60 minutes.

-

Pour the resulting solution over approximately 100 g of crushed ice in a larger beaker.

-

While stirring vigorously, carefully make the mixture alkaline by the slow addition of about 45 mL of 30% sodium hydroxide solution. It is critical to maintain a low temperature by ensuring an excess of ice is present at all times to prevent the formation of a gummy product.

-

Once precipitation is complete, allow any remaining ice to melt.

-

Collect the solid product by suction filtration and wash with distilled water until the washings are neutral.

-

Dry the crude gramine. For purification, gramine can be recrystallized from a minimal amount of hot acetone to yield needle-like crystals.[3]

Synthesis of Gramine N-oxide

The oxidation of the tertiary amine group in gramine to its corresponding N-oxide can be achieved using hydrogen peroxide, often in the presence of a catalyst.[2][4]

Materials:

-

Gramine

-

Hydrogen peroxide (30% aqueous solution)

-

A suitable solvent (e.g., methanol, ethanol, or water)[4]

-

Optional catalyst (e.g., Methyltrioxorhenium)[4]

-

Manganese dioxide (for quenching excess peroxide)

-

Anhydrous magnesium sulfate

-

Solvents for purification (e.g., dichloromethane, methanol)

Procedure:

-

Dissolve gramine in a suitable solvent such as methanol.

-

If using a catalyst, add it to the solution.

-

Slowly add a stoichiometric or slight excess of 30% hydrogen peroxide to the stirred solution. The reaction temperature should be monitored and controlled, if necessary, with an ice bath.[5]

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, any excess hydrogen peroxide can be quenched by the addition of a small amount of manganese dioxide until effervescence ceases.[6]

-

Filter the reaction mixture to remove the manganese dioxide and any catalyst.

-

The solvent is then removed under reduced pressure.

-

The crude Gramine N-oxide can be purified by column chromatography.

Formation and Crystallization of the Gramine N-oxide Hydrogen Peroxide Complex

The formation of a crystalline adduct of Gramine N-oxide and hydrogen peroxide would likely involve the direct crystallization from a solution containing both components.

Materials:

-

Purified Gramine N-oxide

-

Concentrated hydrogen peroxide (e.g., 30-50%)

-

A suitable solvent system (e.g., water, ethanol, or a mixture)

Procedure:

-

Dissolve the purified Gramine N-oxide in a minimal amount of a suitable solvent.

-

Add a stoichiometric amount or a slight excess of concentrated hydrogen peroxide to the solution.

-

Allow the solution to stand at room temperature or in a refrigerator for slow evaporation of the solvent.

-

The formation of single crystals suitable for X-ray diffraction is highly dependent on factors such as solvent choice, temperature, and the rate of evaporation.

Data Presentation: Analogous Crystal Structures

In the absence of specific crystallographic data for the Gramine N-oxide hydrogen peroxide complex, the following table summarizes key structural parameters from a representative amine N-oxide hydrogen peroxide adduct, Risperidone N-oxide hydrogen peroxide methanol solvate, to provide a basis for expected bond lengths and angles.[7] In such complexes, the hydrogen peroxide molecule acts as a hydrogen bond donor to the oxygen atom of the N-oxide.[8]

| Parameter | Risperidone N-oxide hydrogen peroxide methanol solvate | Expected for Gramine N-oxide H₂O₂ Complex |

| Crystal System | Monoclinic | - |

| Space Group | P2₁/c | - |

| O(peroxide)-H···O(N-oxide) distance (Å) | 2.6 - 2.8 | Similar range expected |

| O-O (peroxide) bond length (Å) | ~1.47 | ~1.47 |

| H-O-O-H dihedral angle (°) | Variable in crystals | Variable |

| N-O (N-oxide) bond length (Å) | ~1.39 | ~1.4 |

Table 1: Crystallographic data from an analogous N-oxide hydrogen peroxide complex.[7]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis of Gramine N-oxide and its subsequent complexation and crystallization with hydrogen peroxide.

Caption: Experimental workflow for the synthesis and crystallization of the Gramine N-oxide hydrogen peroxide complex.

Conclusion and Future Outlook

While the definitive crystal structure of the Gramine N-oxide hydrogen peroxide complex remains to be determined, this guide provides a robust framework for its synthesis and a scientifically grounded projection of its structural characteristics based on analogous compounds. The experimental protocols outlined provide a clear pathway for obtaining this complex in a crystalline form suitable for single-crystal X-ray diffraction. Future work should focus on the successful crystallization and structural elucidation of this complex to confirm the nature of the hydrogen bonding network and the overall solid-state packing. Such data would be invaluable for researchers in medicinal chemistry and materials science, enabling a deeper understanding of the properties and potential applications of this and related compounds.

References

- 1. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Experiment 5: Synthesis of Gramine by Mannich Reaction. Introduction: Gr.. [askfilo.com]

- 4. asianpubs.org [asianpubs.org]

- 5. US3047579A - Process for preparing n-oxides - Google Patents [patents.google.com]

- 6. EP1348692A1 - Process for the preparation of amine oxides - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Crystalline Peroxosolvates: Nature of the Coformer, Hydrogen-Bonded Networks and Clusters, Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability and Decomposition of Gramine N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gramine N-oxide, an oxidized derivative of the indole alkaloid Gramine, is a compound of interest in synthetic and medicinal chemistry. Understanding its thermal stability and decomposition pathways is crucial for its synthesis, purification, storage, and application, particularly in drug development where thermal processing and long-term stability are critical parameters. This technical guide provides a comprehensive overview of the current knowledge on the thermal behavior of Gramine N-oxide, including its decomposition temperature and the plausible chemical pathways involved. While specific thermoanalytical data for Gramine N-oxide is not extensively available in the public domain, this guide outlines detailed experimental protocols for its determination using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Furthermore, a detailed synthesis protocol for Gramine N-oxide is provided.

Introduction

Gramine, or N,N-dimethyl-1H-indole-3-methylamine, is a naturally occurring indole alkaloid found in various plants. Its N-oxide derivative, Gramine N-oxide, possesses a highly polar N-O bond, which can influence its chemical reactivity and biological properties. N-oxides of tertiary amines are known to be thermally labile and can undergo various rearrangements and decomposition reactions upon heating. A key decomposition pathway for N-oxides bearing β-hydrogens is the Cope elimination, an intramolecular syn-elimination reaction. Given the structure of Gramine N-oxide, this pathway is a highly probable route for its thermal degradation.

Thermal Stability and Decomposition Data

Currently, there is limited quantitative data in the peer-reviewed literature detailing the thermal stability of Gramine N-oxide. However, one study has reported a key decomposition temperature.

| Parameter | Value | Reference |

| Decomposition Temperature | 160 °C | [1] |

At this temperature, Gramine N-oxide is reported to convert back to Gramine. This observation is consistent with a thermal elimination reaction where the N-oxide moiety is removed.

Proposed Decomposition Pathway: Cope Elimination

The thermal decomposition of Gramine N-oxide to Gramine is most likely to proceed through a Cope elimination reaction. This intramolecular process involves a five-membered cyclic transition state, leading to the formation of an alkene and a hydroxylamine. In the case of Gramine N-oxide, the reaction would result in the formation of 3-methylene-3H-indole (an intermediate that would likely rearrange or react further) and N,N-dimethylhydroxylamine. However, the reported product being Gramine suggests a subsequent reaction or an alternative pathway. A plausible mechanism is the elimination to form an intermediate that subsequently rearranges back to the more stable aromatic indole structure of Gramine.

Below is a diagram illustrating the proposed Cope elimination pathway for Gramine N-oxide.

Caption: Proposed Cope elimination pathway for the thermal decomposition of Gramine N-oxide.

Experimental Protocols

To further elucidate the thermal stability and decomposition of Gramine N-oxide, the following experimental protocols are proposed.

Synthesis of Gramine N-oxide

A reliable method for the synthesis of Gramine N-oxide is through the oxidation of Gramine using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

-

Gramine

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography

Procedure:

-

Dissolve Gramine (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve m-CPBA (1.1 equivalents) in dichloromethane.

-

Add the m-CPBA solution dropwise to the cooled Gramine solution over a period of 30 minutes with constant stirring.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude Gramine N-oxide by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures.

Instrumentation:

-

Thermogravimetric analyzer (e.g., TA Instruments, Mettler Toledo)

Procedure:

-

Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

-

Accurately weigh 5-10 mg of purified Gramine N-oxide into a clean, tared TGA pan (e.g., alumina or platinum).

-

Place the sample pan in the TGA furnace.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of at least 300 °C at a constant heating rate (e.g., 10 °C/min).

-

Conduct the analysis under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the resulting TGA curve.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of transition temperatures and enthalpies.

Instrumentation:

-

Differential scanning calorimeter (e.g., TA Instruments, Mettler Toledo)

Procedure:

-

Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Accurately weigh 2-5 mg of purified Gramine N-oxide into a hermetically sealed aluminum DSC pan.

-

Place the sample pan and an empty, sealed reference pan in the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min).

-

Conduct the analysis under an inert nitrogen atmosphere with a constant purge gas flow rate (e.g., 50 mL/min).

-

Record the heat flow as a function of temperature. Endothermic or exothermic peaks will indicate thermal events such as melting or decomposition.

The following diagram outlines the general workflow for the thermal analysis of Gramine N-oxide.

Caption: Workflow for the synthesis and thermal analysis of Gramine N-oxide.

Conclusion

While the thermal stability of Gramine N-oxide has not been extensively studied, existing data and the known chemistry of tertiary amine N-oxides suggest a decomposition temperature of around 160 °C, likely proceeding through a Cope elimination mechanism. For a comprehensive understanding, further investigation using thermoanalytical techniques such as TGA and DSC is essential. The detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to systematically evaluate the thermal properties of Gramine N-oxide, ensuring its proper handling, storage, and application in various chemical and pharmaceutical contexts.

References

An In-depth Technical Guide on the Solubility Characteristics of Gramine N-oxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature, patents, and chemical databases did not yield specific quantitative solubility data for Gramine N-oxide in various organic solvents. This guide, therefore, provides a detailed framework based on the known physicochemical properties of N-oxides and the parent compound, Gramine, along with a standardized experimental protocol for determining these values.

Introduction to Gramine N-oxide

Gramine N-oxide is the N-oxidized derivative of Gramine, an indole alkaloid found in several plant species. The introduction of the N-oxide functional group significantly alters the electronic and steric properties of the parent molecule, which in turn influences its physical and chemical characteristics, including solubility. N-oxides are known to be highly polar and capable of forming strong hydrogen bonds, properties that distinguish their solubility profiles from their tertiary amine precursors.[1] Understanding the solubility of Gramine N-oxide is crucial for its potential applications in medicinal chemistry and drug development, as solubility impacts formulation, bioavailability, and pharmacokinetic properties.

Predicted Solubility Profile of Gramine N-oxide

While specific experimental data is not available, the solubility of Gramine N-oxide in organic solvents can be predicted based on the general properties of N-oxides and the known solubility of Gramine.

-

Gramine Solubility: The parent compound, Gramine, is reported to be soluble in ethanol, diethyl ether, and chloroform, and practically insoluble in water.[2] This suggests that Gramine has a degree of lipophilicity.

-

Influence of the N-oxide Group: The N-oxide group is a highly polar, zwitterionic functionality (N⁺-O⁻) that can act as a strong hydrogen bond acceptor.[1] This significantly increases the polarity of the molecule compared to the parent tertiary amine.

Based on these characteristics, the following solubility trends for Gramine N-oxide are anticipated:

-

Polar Protic Solvents: Due to the ability to form strong hydrogen bonds, Gramine N-oxide is expected to exhibit higher solubility in polar protic solvents such as methanol, ethanol, and isopropanol compared to its parent compound, Gramine.[1]

-

Polar Aprotic Solvents: Good solubility is also expected in polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile, which can solvate the polar N-oxide group.

-

Nonpolar Solvents: The solubility in nonpolar solvents such as hexane, toluene, and diethyl ether is expected to be significantly lower than that of Gramine due to the increased polarity of the N-oxide.

Table 1: Predicted Qualitative Solubility of Gramine N-oxide in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility of Gramine N-oxide | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solvent's hydroxyl group and the N-oxide oxygen.[1] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Favorable dipole-dipole interactions between the solvent and the polar N-oxide group. |

| Slightly Polar | Acetone, Ethyl Acetate | Low to Moderate | Limited ability to solvate the highly polar N-oxide functionality. |

| Nonpolar | Hexane, Toluene | Very Low | "Like dissolves like" principle; the nonpolar solvent cannot effectively solvate the polar N-oxide.[3] |

| Chlorinated | Dichloromethane | Low to Moderate | May show some solubility due to its ability to dissolve a range of organic compounds. |

Experimental Protocol for Determination of Gramine N-oxide Solubility

The following is a detailed methodology for the gravimetric determination of the solubility of Gramine N-oxide in an organic solvent. This method is a standard approach for generating quantitative solubility data.

3.1. Materials and Equipment

-

Gramine N-oxide (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Micropipettes

-

Filtration unit (e.g., syringe filters with appropriate membrane)

-

Oven or vacuum oven for drying

3.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of Gramine N-oxide to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Separation of Solid and Liquid Phases:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

To ensure complete separation of the undissolved solid, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, airtight syringe fitted with a filter compatible with the solvent. The filter will remove any remaining suspended particles.

-

Dispense the filtered supernatant into a pre-weighed vial.

-

Determine the mass of the collected supernatant.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the vial containing the supernatant. This can be done under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the Gramine N-oxide.

-

Once the solvent is completely removed, re-weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved Gramine N-oxide by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.

-

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, using the following formula:

Solubility (g/L) = (Mass of dissolved Gramine N-oxide in g / Volume of supernatant in L)

-

3.3. Diagram of Experimental Workflow

Caption: Experimental workflow for determining the solubility of Gramine N-oxide.

Conclusion

While quantitative solubility data for Gramine N-oxide in organic solvents is not currently available in the literature, its chemical structure allows for informed predictions. The presence of the highly polar N-oxide group is expected to dominate its solubility behavior, favoring polar protic and aprotic solvents over nonpolar ones. For researchers and professionals in drug development, the experimental protocol provided in this guide offers a robust method for determining the precise solubility of Gramine N-oxide in solvents relevant to their specific applications. The generation of such empirical data is essential for advancing the study and potential use of this compound.

References

A Technical Guide to the Potential Biological Activities of Gramine N-oxide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential biological activities of gramine derivatives, with a particular focus on those incorporating nitrogen-containing heterocyclic moieties. While direct biological data on derivatives synthesized specifically from gramine N-oxide is limited in publicly available literature, this document details the significant antioxidant and antifungal properties of closely related gramine-uracil-triazole hybrids. The methodologies for the synthesis and biological evaluation of these compounds are also presented.

Introduction to Gramine and its Derivatives

Gramine, an indole alkaloid found in various plants, has a core structure that has served as a scaffold for the development of numerous derivatives with a wide range of biological activities. These activities include anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, and neuroprotective effects. Gramine N-oxide is a key intermediate in the synthesis of certain gramine derivatives, particularly those involving the introduction of nitrogen-containing heterocyclic rings. This guide focuses on the biological potential of such derivatives.

Antioxidant and Cytoprotective Activities of Gramine-Uracil-Triazole Hybrids

A series of novel hybrid compounds linking gramine to uracil via a 1,2,3-triazole ring have been synthesized and evaluated for their antioxidant and cytoprotective effects.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data obtained for a selection of these gramine-uracil-triazole hybrid derivatives.[1]

Table 1: Hemolytic Activity of Gramine-Uracil-Triazole Derivatives [1]

| Compound ID | Substituent on Uracil Ring | Hemolytic Activity (%) |

| 11a | None | 6.93 ± 1.40 |

| 11b | 5-methyl | 7.66 ± 1.05 |

| 11c | 6-methyl | 10.72 ± 1.26 |

| 11d | 5-n-propyl | 8.95 ± 1.13 |

| 11e | 5-bromo | 9.48 ± 1.21 |

| 12 | 5-fluoro | Not specified in source |

| Concentration of 0.01 mg/mL. A value below 10% is generally considered hemocompatible. |

Table 2: Cytoprotective Activity of Gramine-Uracil-Triazole Derivatives against AAPH-Induced Oxidative Hemolysis [1]

| Compound ID | Substituent on Uracil Ring | Cytoprotective Activity (%) |

| 11a | None | 48.25 ± 7.21 |

| 11b | 5-methyl | 58.14 ± 13.03 |

| 11c | 6-methyl | 62.75 ± 11.74 |

| 11d | 5-n-propyl | 68.07 ± 4.89 |

| 11e | 5-bromo | 57.40 ± 9.42 |

| 12 | 5-fluoro | 21.28 ± 8.24 |

| Trolox | (Reference Antioxidant) | Not specified in source |

Table 3: Ferrous Ion (Fe²⁺) Chelating Activity [1]

| Compound ID | Substituent on Uracil Ring | Chelating Activity (%) |

| 11d | 5-n-propyl | 30.86 ± 6.03 |

| EDTA | (Reference Chelator) | Not specified in source |

Experimental Protocols

A solution of the appropriate gramine azide (1 mmol) and a terminal alkyne-functionalized uracil derivative (1 mmol) in a mixture of t-butanol and water (1:1, 10 mL) is prepared. To this solution, sodium ascorbate (0.1 mmol) and copper(II) sulfate pentahydrate (0.01 mmol) are added. The reaction mixture is stirred at room temperature for 24 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired gramine-uracil-triazole hybrid.

Human red blood cells (RBCs) are washed three times with phosphate-buffered saline (PBS). A suspension of RBCs (1.5% hematocrit) is incubated with the test compounds at a concentration of 0.01 mg/mL for 60 minutes at 37°C with shaking. Samples with RBCs in PBS and in deionized water serve as negative and positive controls, respectively. After incubation, the samples are centrifuged, and the absorbance of the supernatant is measured at 540 nm. The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

A suspension of RBCs (1.5% hematocrit) is pre-incubated with the test compounds at a concentration of 0.01 mg/mL for 20 minutes at 37°C. Subsequently, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), a free radical generator, is added to a final concentration of 100 mM. The mixture is incubated for 4 hours at 37°C with gentle shaking. A sample with RBCs and AAPH without any test compound serves as the control. After incubation, the degree of hemolysis is determined as described in the hemolytic activity assay. The cytoprotective activity is calculated as the percentage reduction in hemolysis in the presence of the test compound compared to the control.

Signaling Pathway and Workflow Diagrams

Caption: Proposed mechanism of cytoprotective action.

Caption: Workflow for antioxidant activity assessment.

Antifungal Activity of Gramine-Uracil-Triazole Hybrids

The synthesized gramine-uracil-triazole hybrids have also been screened for their potential as antifungal agents against various plant pathogens.[1]

Quantitative Data Summary

Table 4: Antifungal Activity of Gramine-Uracil-Triazole Derivatives (Zone of Inhibition in mm) [1]

| Compound ID | Fusarium culmorum | Botrytis cinerea |

| 11a | - | - |

| 11b | - | - |

| 11c | - | - |

| 11d | - | ++ |

| 11e | - | - |

| 12 | +++ | - |

| '-' no inhibition; '+' low inhibition (1-5 mm); '++' moderate inhibition (6-10 mm); '+++' high inhibition (11-15 mm). |

Experimental Protocol

Petri dishes containing Potato Dextrose Agar (PDA) are inoculated with a spore suspension of the target fungal strain. Wells of a defined diameter (e.g., 6 mm) are made in the agar. A solution of the test compound in a suitable solvent (e.g., DMSO) at a specific concentration is added to the wells. The plates are incubated at an appropriate temperature for a specified period (e.g., 25-28°C for 48-72 hours). The antifungal activity is determined by measuring the diameter of the zone of inhibition around the well.

Experimental Workflow Diagram

References

The Biosynthesis of Gramine in Barley: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides an in-depth exploration of the gramine biosynthesis pathway in barley (Hordeum vulgare). Recent breakthroughs have fully elucidated this pathway, revealing a novel enzymatic mechanism and opening new avenues for crop improvement and biotechnological applications. This document synthesizes the latest findings, presenting the core pathway, quantitative data, detailed experimental protocols, and regulatory insights.

A Note on Gramine N-oxide: Extensive literature searches did not yield specific information on a dedicated biosynthetic pathway for gramine N-oxide in barley. Alkaloid N-oxides are known in plants, often as metabolic products for storage or detoxification. However, the enzymatic basis for the conversion of gramine to its N-oxide form in barley is not documented. Therefore, this guide will focus on the well-established and recently completed biosynthesis pathway of gramine.

Introduction: The Dual Role of Gramine in Barley

Gramine is an indole alkaloid that serves as a crucial component of barley's chemical defense system.[1][2] It provides protection against a range of threats, including herbivorous insects and grazing animals, and also exhibits allelopathic properties, inhibiting the growth of competing plants.[2][3] While beneficial for plant defense, the accumulation of gramine in the green parts of the barley plant can be toxic to ruminants, limiting its use as a fodder crop.[1][2] This dual functionality has driven research into its biosynthetic pathway to enable biotechnological strategies for either enhancing pest resistance or improving the feed quality of barley.

The Core Biosynthetic Pathway from Tryptophan to Gramine

The biosynthesis of gramine from the amino acid L-tryptophan is a concise and efficient pathway involving two key enzymatic steps. For decades, the initial conversion of tryptophan remained a mystery until recent research identified a novel cytochrome P450 monooxygenase that completes the pathway.[1][4][5] The two genes responsible for gramine biosynthesis are located in proximity on the same chromosome, forming a biosynthetic gene cluster.[2][3]

The pathway proceeds as follows:

-

Conversion of L-Tryptophan to 3-Aminomethylindole (AMI): This crucial first step is catalyzed by AMI synthase (AMIS) , a cytochrome P450 monooxygenase encoded by the gene CYP76M57 .[1][4] This enzyme facilitates a cryptic oxidative rearrangement of tryptophan, which involves the loss of the carboxyl and alpha-carbon from the tryptophan side chain.[1][4]

-

Two-Step Methylation of AMI to Gramine: The subsequent methylation steps are carried out by a single enzyme, N-methyltransferase (NMT) .[1][6]

Visualizing the Gramine Biosynthesis Pathway

Caption: The enzymatic conversion of L-Tryptophan to Gramine in barley.

Quantitative Data

Precise quantitative data for the gramine biosynthesis pathway is still emerging, particularly for the newly discovered AMI synthase. The following tables summarize available data.

Table 1: Enzyme Characteristics

| Enzyme | Gene | Substrate(s) | Product(s) | Cofactor(s) / Type |

| AMI Synthase (AMIS) | CYP76M57 | L-Tryptophan | 3-Aminomethylindole (AMI) | NADPH / Cytochrome P450 |

| N-methyltransferase (NMT) | HvNMT | AMI, MAMI | MAMI, Gramine | S-Adenosyl methionine (SAM) |

Table 2: Metabolite Concentrations in Barley

| Metabolite | Barley Cultivar / Condition | Tissue | Concentration (nmol/mg FW) | Reference |

| Gramine | Shunrai | Leaves | ~2.5 - 4.0 | [7] |

| Gramine | Spontaneum | Leaves | ~1.5 - 2.5 | [7] |

| AMI | Shunrai | Leaves | ~0.14 | [7] |

| AMI | Spontaneum | Leaves | ~0.54 | [7] |

| Gramine | Tafeno (gramine-producing) | Seedling | Present (levels vary) | [1] |

| Gramine | Golden Promise (gramine-free) | Seedling | Not Detected | [1] |

Experimental Protocols

The elucidation of the gramine pathway has been made possible by a combination of bioinformatics, molecular genetics, and biochemical assays. Below are detailed protocols for key experiments.

Heterologous Reconstitution of Gramine Biosynthesis in Nicotiana benthamiana

This protocol describes the transient expression of the two barley genes required for gramine biosynthesis in a model plant to verify their function.

Objective: To produce gramine in a non-native plant host by co-expressing HvAMIS and HvNMT.

Materials:

-

Agrobacterium tumefaciens strain GV3101

-

Expression vectors (e.g., pEAQ-HT) containing HvAMIS (CYP76M57) and HvNMT coding sequences.

-

Nicotiana benthamiana plants (4-6 weeks old)

-

Infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 200 µM acetosyringone)

-

Syringes (1 mL, needleless)

-

LC-MS equipment for metabolite analysis

Procedure:

-

Transform Agrobacterium: Introduce the expression vectors containing HvAMIS and HvNMT into separate A. tumefaciens cultures.

-

Culture Preparation: Grow overnight cultures of each Agrobacterium strain at 28°C in LB medium with appropriate antibiotics.

-

Infiltration Culture: Pellet the bacteria by centrifugation, and resuspend in infiltration buffer to an optical density (OD₆₀₀) of 0.8. Mix the cultures for HvAMIS and HvNMT in a 1:1 ratio.

-

Incubation: Incubate the mixed bacterial suspension at room temperature for 2-4 hours to induce virulence gene expression.

-

Leaf Infiltration: Infiltrate the abaxial side of young, fully expanded N. benthamiana leaves using a needleless syringe. Infiltrate at least 3 leaves per plant.

-

Incubation: Grow the infiltrated plants for 5-7 days under standard greenhouse conditions.

-

Harvesting and Extraction: Harvest the infiltrated leaf patches. Freeze in liquid nitrogen and grind to a fine powder. Extract metabolites with 80% methanol.

-

Analysis: Centrifuge the extract to pellet debris. Analyze the supernatant for the presence of gramine, MAMI, and AMI using LC-MS.

In Vitro Assay of AMI Synthase (AMIS) Activity

This protocol details the assay for AMIS activity using microsomes from heterologously expressing yeast.

Objective: To determine the enzymatic conversion of L-tryptophan to AMI by AMIS.

Materials:

-

Yeast microsomes expressing HvAMIS (CYP76M57).

-

Yeast microsomes expressing a cytochrome P450 reductase (as a redox partner).

-

Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

-

L-Tryptophan (substrate).

-

NADPH (cofactor).

-

Stop solution (e.g., ethyl acetate).

-

GC-MS or LC-MS for product analysis.

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine yeast microsomes containing HvAMIS and the P450 reductase in the reaction buffer.

-

Pre-incubation: Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate Reaction: Start the reaction by adding L-tryptophan and NADPH to the mixture.

-

Incubation: Incubate the reaction at 30°C for 1 hour with gentle shaking.

-

Stop Reaction: Terminate the reaction by adding an equal volume of ethyl acetate and vortexing vigorously.

-

Extraction: Centrifuge to separate the phases. Collect the upper organic phase. Repeat the extraction of the aqueous phase.

-

Drying and Reconstitution: Evaporate the pooled organic phases to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., methanol).

-

Analysis: Analyze the reconstituted sample for the presence of AMI by GC-MS or LC-MS.

Visualizing an Experimental Workflow

Caption: Workflow for confirming gene function via heterologous expression.

Regulation of the Gramine Biosynthesis Pathway

The production of gramine in barley is not static; it is regulated in response to environmental cues, particularly herbivory. While the complete signaling cascade is still under investigation, evidence points to the involvement of jasmonate signaling, a key pathway in plant defense against chewing insects.

-

Induction by Biotic Stress: Gramine levels have been shown to increase in response to aphid feeding.[6]

-

Methyl Jasmonate: The expression of the NMT gene is induced by methyl jasmonate, suggesting that the jasmonic acid pathway plays a role in regulating gramine biosynthesis.[6]

Further research is needed to identify the specific transcription factors and upstream signaling components that activate the HvAMIS and HvNMT gene promoters in response to stress.

Visualizing the Proposed Regulatory Pathway

Caption: Proposed regulation of gramine biosynthesis by biotic stress.

Conclusion and Future Outlook